The evolution of peptide therapeutics
In nature and everyday life, peptides fulfill many different roles. Natural and synthetic peptides serve as hormones, neurotransmitters, snake and frog toxins, artificial sweeteners, and antiwrinkle additives. This wide palette of disparate functions is enabled by the prodigious structural and functional diversity that can be accessed easily by linking different amino acids with each other. Peptides, also, represent a unique class of pharmaceutical compounds, molecularly poised between small molecules and proteins, yet biochemically and therapeutically distinct from both. There are several aspects that make peptides ideal tools for developing new therapies. A crucial advantage is their size: an optimum between full proteins such as antibodies and small molecular biomolecular mimics allows delivery advantage and specific mimicry of biological interactions. As intrinsic signaling molecules for many physiological functions, peptides present an opportunity for therapeutic intervention that closely mimics natural pathways.
The utilization of peptides as therapeutics has evolved over time and continues to evolve with changes in drug development and treatment paradigms. Peptides have arrived to the clinic much later than small molecules, having to overcome the most common limitations of short plasma half-life and negligible oral bioavailability, but represent now a significant fraction of therapeutics in clinical trials. Technical advances in peptide production in particular have led to major improvements in specificity and efficacy, due to a significant change in their length, initially limited to less than 10 amino acids (in the 1980s), but now encompassing sizes several-fold longer or even mini-proteins of around 100 amino acids.
More recently, a broader and more nuanced appreciation of the potential of peptide therapeutics has emerged. Novel synthetic strategies allow for the modulation of pharmacokinetic properties and target specificity through amino acid or backbone modification, incorporation of non-natural amino acids, and conjugation of moieties that extend half-life or improve solubility; novel formulation strategies reduce injection frequency and improve stability and other physical properties.
Peptides have been investigated across the therapeutic spectrum, reflecting the potential utility across a wide range of indications and perhaps coupled with the cautious optimism that accompanies many development programs. In comparison to small molecule-based drugs, peptides often exhibit extremely high potency, which in turn requires their administration in only low doses. In addition, the structural and functional features of peptides allow for highly specific targeting, which can be achieved otherwise only with “biologics” such as antibodies.
Peptides represent a particularly promising strategy to combat many different diseases, including cancer. The functional flexibility of peptides allows them not only to be used when they possess inherent anti-cancer activity, but also in order to stabilize drugs, enhance cellular uptake of other proteins or drugs, enable specific targeting of cancer cells with therapeutic or imaging agents, and even as cancer vaccines. A crucial advantage is their size: an optimum between full proteins such as antibodies and small molecular biomolecular mimics allows delivery advantage and specific mimicry of biological interactions. Direct use of peptide as a therapeutic agent to treat cancer is gaining momentum in the recent years. Anticancer activity of different peptides is attributed to a variety of mechanisms that restrict tumor growth.
A number of ongoing clinical trials in this area focus on peptides derived from extracellular matrix proteins, growth factors and growth factor receptors, coagulation cascade proteins, chemokines, and type I Thrombospondin domain containing proteins and serpins. Several peptides are currently in clinical use as cancer treatment or as diagnostic tools. The best classical example of the application of peptides in cancer treatment is the use of LHRH (luteinizing hormonereleasing hormone) agonists. Depot formulations of LHRH agonists such as buserelin, leuprolide, goserelin, and triptorelin have been developed for more efficacious and more convenient treatment of patients with prostate cancer. To date, many potent LHRH antagonists are available for the clinical use in patients. Cetrorelix was the first LHRH antagonist given marketing approval and, thus, became the first LHRH antagonist available clinically . Subsequently new generation LHRH antagonists such as abarelix and degarelix have been approved for human use.
Another example, gonadotropin-releasing hormone (GnRH) agonists are the first choice medications for the treatment of advanced prostate cancer to achieve androgen suppression (androgen deprivation therapy), as well as for the treatment of breast cancer. Chlorotoxin has been isolated from the venom of the deathstalker scorpion (Leiurus quinquestriatus). Chlorotoxin is administered intravenously and circulates within the body before surgery. Currently, Chlorotoxin and its analogues are in several stages of clinical trials for brain and skin cancers and its various derivatives have demonstrated glioma targeting in a number of studies, including radiolabeled, fluorescent, and nanoparticle-based derivatives. Another exciting example is the peptide compound BT1718 that recently started its phase I/II clinical trial for the treatment of advanced solid tumors.
The antiangiogenic agent cilengitide is a derivative of the RGD peptide. It is currently under phase II trial for the treatment of glioblastoma and refractory brain tumors in children. Another peptide, ATN-161 (AcPHSCN-NH2), is in early phase II trials for cancer. A dipeptide, L-glutamine L-tryptophan (IM862) that is made normally in the thymus gland, has shown antiangiogenic properties. Though it was shown recently to be ineffective against AIDS-Kaposi’s sarcoma in a phase III trial, it still holds promise for other forms of cancer.
Another exciting example is the peptide compound BT1718 that recently started its phase I/II clinical trial for the treatment of advanced solid tumors. It is a bicyclic peptide, part of which specifically binds to MMP14 – overexpressed in many tumors and associated with poor clinical prognosis.
*Selected anticancer peptides in clinical trials*
|Name||Target, mode of action||Use|
|Chlorotoxin and its analogue TM601||Hypothesized binding to MMP2, chloride channels, integrins, unknown anticancer mechanism||Glioma|
|BT1718||Bicyclic peptide, MMP14 binding, anti-tubulin toxin||Advanced solid tumors|
|DPT-C9h||Inhibiting Cas9/PP2A interaction||Various solid tumors|
|p28||Inhibitor of p53 ubiquitination||Solid and CNS tumors|
*Anti-cancer peptides under clinical development*
- ANG1005 (GRN1005)
- DNX-2401 (DELTA-24-RGD)
*Selected peptides used for glioblastoma targeting and therapy*
|Peptide name||Sequence||Origin and target|
|Tumor homing peptides|
|Angiopep-2 (ANG)||TFFYGGSRGKRNNFKTEEY||Derived from the Kunitz domains of aprotinin, a protease inhibitor, that targets low density lipoprotein receptor related protein (LRP)|
|Chlorotoxin||MCMPCFTTDHQMARKCDDCCGGKGRGKCYGPQCLCR||Venom of the scorpion Leiurus quinquestriatus. that targets chloride channels and matrix metalloproteinase-2 (MMP-2)|
|Pep1-L||ACGEMGWGWVRCGGSLCW||Synthetic peptide that targets interleukin 13 receptor α2 (IL13Rα2)|
|Peptides targeting aberrant cellular signaling pathways|
|LP4||SWTWEKKLETAVNLAWTAGNSNKWTWK||Synthetic peptide that targets voltage-dependent anion channel 1 (VDAC1)|
|NBD||TALDWSWLQTE||Synthetic peptide that targets NEMO binding domain of IKK complex|
|H1||WPGSGNELKRAFAALRDQI||Synthetic peptide targeting c-Myc|
|Cell penetrating peptides|
|TAT peptide||GRKKRRQRRRPQ||Transactivator of transcription (TAT) of human immunodeficiency virus|
|Syn B||RGGRLSYSRRRFSTSTGR||Antimicrobial peptide protegrin 1 (PG-1)|
|Penetratin peptide (Antp)||RQIKIWFQNRRMKWKK||Transcription factor antennapedia|
Peptide vaccines for cancer
Cancer vaccines based on synthetic peptides are a safe, well-tolerated immunotherapy able to specifically stimulate tumor-reactive T cells. This method of treating cancerous cells relies on vaccines consisting of peptides derived from the protein sequence of candidate tumor-associated or specific antigens. Any protein/peptide produced in a tumor cell that has an abnormal structure due to mutation can act as a tumor antigen. Various clinical studies focus on the therapeutic potential of active immunization or vaccination with TAA (tumor-associated antigens) peptides in patients with metastatic cancer.
Several of the peptide vaccines have undergone phase I and II clinical trials and have shown promising results in immunological as well as clinical responses. The notable peptide vaccines that have undergone phase I/II/III clinical trials include HER-2/neu immunodominant peptide (lung, breast, or ovarian cancer), Mucin-1 peptide (breast or colon cancer) [72, 73], Carcinoembryonic antigen (colorectal, gastric, breast, pancreatic and nonsmall-cell lung cancers), Prostate-specific membraneantigen (prostate cancer), HPV-16 E7 peptide (cervical cancer), Ras oncoprotein peptide (colorectal and pancreatic carcinomas), and Melanoma antigens (Melanoma). Another vaccine known as GV-1001 is under development, which is an injectable formulation of a promiscuous MHC class II peptide derived from the telomerase reverse transcriptase catalytic subunit (hTERT).
The future for therapeutic peptide vaccines is encouraging, because we have tools to identify target antigens, adjuvants to potentially combine for enhanced immunogenicity and a multitude of clinically relevant immunomodulators. New epitopes are being discovered through genomics, peptidomics, and bioinformatics. High throughput technologies make personalized peptide vaccines feasible.
Antimicrobial peptides (AMPs), have been used by animals and plants for millions of years as defense against pathogens. Intriguingly, it has been shown that cationic antimicrobial peptides (AMPs) have anticancer properties which may be due to both bacteria and cancer cell membranes having a net negative charge. There are several AMP families, such as defensins, dermaseptins, cathelicidins, temporins, plant systemins, and others. Because of the rapid increase in drug-resistant pathogenic microorganisms, AMPs from synthetic and natural sources have been developed using alternative antimicrobial strategies. Currently, there are some AMPs approved for clinical use. Gramicidins, isolated from Bacillus brevis, are used in ophthalmic drops and for the treatment of wound infections and genital ulcers. However, their haemolytic activity prevents their use in systemic infections. Polymyxin B, isolated from P. polymyxa, is prescribed to treat eye infections; it is also useful to remove endotoxins, but its nephrotoxic effects limit its applications. Polymyxin E (colistin, and prodrug colomycin) is used to treat infected wounds, but also as last-resort drug against some Pseudomonas aeruginosa infections, particularly recurrent ones that affect the lungs in cystic fibrosis.
Natural AMPs from diverse origins
Amphibian skin granular glands were proven to be an abundant source of AMPs. Amphibian AMPs are released in response to both injury upon skin damage and specific electrical, mechanical, and chemical stimulation. The α-helical magainins represent the best-characterized amphibian AMPs, which were isolated from the skin of Xenopus laevis (African clawed frog). Pexiganan, an analog of magainin-2, is currently in phase III clinical trials as a topical antimicrobial agent (pexiganan cream, 0.8%) for treatment of mild diabetic foot infections. Locilex® (pexiganan cream 0.8%, Dipexium Pharmaceuticals co.) is the first FDA-approved antibiotic for treatment of mild diabetic foot infections.
*Several types of amphibian AMPs*
|Peptide||Source origin||Sequence||Target bacteria|
|Pexiganan||Pexiganan Skin of the African clawed frog||GIGKFLKKAKKFGKAFVKILKK-NH2||Staphylococcus spp., Streptococcus spp., Enterococcus faecium, Corynebacterium spp., Pseudomonas spp., Acinetobacter spp., Stenotrophomonas spp.|
|Dermaseptin S4||Tree-dwelling frog of Phyllomedusa species||ALWMTLLKKVLKAAAKALNAVLVGANA-NH2||Acinetobacter baumannii, Pseudomonas aeruginosa|
|[K7,K14] D-dermaseptin S4||D-analogues of the native dermaseptin-S4||NH2-ALWMTLKKKVLKAKAKALNAVLVGANA-NH2||Target bacteria such as Dermaseptin S4 and reduction of toxicity|
|Piscidin 1||Teleost fish||FFHHIFRGIVHVGKTIHRLVTG-NH2||Acinetobacter baumannii, Pseudomonas aeruginosa|
|[K9] D-Piscidin 1||D-analogues of the native piscidin-1||NH2-FFHHIFRGKVHVGKTIHRLVTG-NH2||Target bacteria such as Piscidin 1 and reduction of toxicity|
|Temporin-Sha||Pelophylax saharica frog skin||FLSGIVGMLGKLF-NH2||Antibiotic-resistant bacteria, filamentous fungi, yeasts, and viruses|
|[K3,K6] Temporin-Sha||Substitution with Lys of the Temporin-Sha||FLKGIKGMLGKLF-NH2||Target bacteria such as Temporin-SHa and reduction of toxicity|
Synthetic mimics of AMPs
The use of tryptophan- or arginine-rich AMPs as synthetic antimicrobials was proposed. There are reports that explain the design, synthesis, and antimicrobial activity of 29 cationic AMPs. These AMPs have a potent antimicrobial activity against Mycobacterium tuberculosis, Salmonella typhimurium, and Enterococcus faecalis. Based on the present reports, three synthetic AMPs (WKWLKKWIK, WRKFWKYLK, and RRWRVIVKW) were found not toxic to human cells and effective against infectious diseases. It is believed that the Antimicrobial and Anticancer Peptide Research Topic exemplifies the multidisciplinary nature of peptide research and that the advancement of therapeutics that target cancer and/or microbes requires an interconnected research strategy as exemplified in this body of work. It has the objective of stimulating new avenues of thinking, approaches, and collaboration in tackling current and forthcoming cancer and antimicrobial resistance health threats.